4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Overview
Description
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a dioxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5,5-trimethyl-1,3-dioxane-2-yl derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and high throughput, often involving the use of solvents and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. The dioxane ring provides structural stability and enhances the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the dioxane ring, making it less versatile in certain reactions.
2,5,5-Trimethyl-1,3-dioxane: Lacks the benzoic acid moiety, limiting its biological activity.
4-Amino-2-methylbenzoic acid: Similar structure but lacks the dioxane ring, affecting its reactivity and applications.
Uniqueness
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2)7-18-14(3,19-8-13)11-6-9(15)4-5-10(11)12(16)17/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPUNPZCNYWBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(C=CC(=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697191 | |
Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217197-05-2 | |
Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217197-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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